molecular formula C8H10FNO2S B2573141 2-fluoro-N,3-dimethylbenzene-1-sulfonamide CAS No. 1864268-87-0

2-fluoro-N,3-dimethylbenzene-1-sulfonamide

Cat. No.: B2573141
CAS No.: 1864268-87-0
M. Wt: 203.23
InChI Key: PXJRMCHXJXWNJG-UHFFFAOYSA-N
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Description

2-Fluoro-N,3-dimethylbenzene-1-sulfonamide (CAS: 1864268-87-0) is a fluorinated sulfonamide derivative with the molecular formula C₈H₁₀FNO₂S and a molecular weight of 203.23 g/mol . Its structure features a benzene ring substituted with a fluorine atom at position 2, a sulfonamide group at position 1, and two methyl groups at the N and 3 positions.

Properties

IUPAC Name

2-fluoro-N,3-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-6-4-3-5-7(8(6)9)13(11,12)10-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJRMCHXJXWNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)NC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864268-87-0
Record name 2-fluoro-N,3-dimethylbenzene-1-sulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N,3-dimethylbenzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the ortho position participates in nucleophilic aromatic substitution (NAS) under specific conditions. For example:

  • Amine coupling : Reaction with primary/secondary amines at elevated temperatures (e.g., 170°C) in polar aprotic solvents like DMSO yields N-alkylated derivatives .

  • Thiol substitution : Treatment with sodium thiomethoxide (NaSMe) in DMF replaces fluorine with a thiol group, producing 4-mercapto-N,N-dimethylbenzenesulfonamide in 31% yield .

Key Conditions :

ReagentSolventTemperatureYield
NaSMeDMF170°C31%
1,2-diaminopropane170°C35%

Reductive Coupling Reactions

The sulfonamide group enables participation in radical-mediated transformations:

  • Nitro-sulfinate coupling : With sodium bisulfite (NaHSO₃) and FeCl₂ in DMSO, the compound undergoes reductive coupling with nitroarenes to form aryl sulfonamides. For example, coupling with 5-nitro-7-azaindole achieves 70% yield under ultrasonication .

  • Mechanism : Involves nitrosoarene intermediates (e.g., 6b ) and N-sulfonyl hydroxylamine species (7 ), followed by two-electron reduction .

Optimized Protocol :

text
1. Combine 2-fluoro-N,3-dimethylbenzene-1-sulfonamide (2.0 equiv), nitroarene (1.0 equiv), NaHSO₃ (3.0 equiv), FeCl₂ (10 mol%) in DMSO. 2. Stir at 60°C under ultrasonication for 30 min. 3. Purify via column chromatography (EtOAc/hexane).

Copper-Catalyzed Heck-Type Reactions

In the presence of Cu(I) catalysts, the compound engages in regioselective alkene functionalization:

  • Vinylation : With unactivated alkenes, CuCl₂ catalyzes β–H elimination to form vinyl sulfonamides .

  • Allylic amination : Under acidic conditions, carboxylate additives shift selectivity to allylic products via β–H elimination .

Selectivity Control :

AdditiveProduct TypeRegioselectivity
NoneVinyl sulfonamide>90%
Carboxylic acidAllylic sulfonamide>85%

Oxidation and Reduction Pathways

  • Oxidation : The sulfonamide group resists oxidation, but the benzene ring undergoes electrophilic substitution (e.g., nitration) at the para position relative to fluorine.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonamide to a thioether, though yields are moderate (~50%).

Spectroscopic Characterization

Reaction products are validated using:

  • ¹⁹F NMR : δ = -64.6 ppm for trifluoromethyl derivatives .

  • ¹H NMR : Aromatic protons appear as doublets (J = 9.2 Hz) at δ 7.55–6.64 ppm .

Scientific Research Applications

Medicinal Chemistry and Drug Development

NLRP3 Inflammasome Inhibition
Recent studies have highlighted the potential of sulfonamide-based compounds, including 2-fluoro-N,3-dimethylbenzene-1-sulfonamide, as selective inhibitors of the NLRP3 inflammasome. The NLRP3 inflammasome is implicated in various inflammatory diseases, including neurodegenerative disorders. A notable study demonstrated that sulfonamide-containing scaffolds could effectively inhibit NLRP3 activity in vitro and in vivo, showcasing their therapeutic potential in conditions like Alzheimer’s disease and gout .

Pharmacokinetic Studies
The pharmacokinetic properties of this compound have been modeled using physiologically based pharmacokinetic (PBPK) approaches. These models help predict absorption characteristics and potential drug-drug interactions (DDIs), particularly when co-administered with CYP3A4 inhibitors. Such studies are crucial for understanding the compound's behavior in human subjects and optimizing its therapeutic use .

Neuroinflammation Biomarkers

Given the role of neuroinflammation in several neurological disorders, there is ongoing research into using sulfonamide derivatives as biomarkers for imaging studies. The incorporation of fluorine atoms into the structure allows for radiolabeling, making these compounds suitable for positron emission tomography (PET) imaging. This application could provide insights into inflammatory processes in the brain and aid in diagnosing conditions such as Alzheimer's disease .

Case Study 1: NLRP3 Inhibitor Development

In a study focusing on the design of novel NLRP3 inhibitors, researchers synthesized a series of compounds based on sulfonamide scaffolds. Among these, derivatives similar to this compound exhibited significant inhibitory activity against NLRP3, with IC50 values indicating potent effects in cellular models .

Case Study 2: Pharmacokinetic Modeling

A comprehensive PBPK modeling study was conducted to assess the absorption characteristics of this compound when co-administered with a CYP3A4 inhibitor. The model successfully predicted non-linear pharmacokinetics observed during clinical trials, highlighting the importance of understanding drug interactions for effective therapy .

Mechanism of Action

The mechanism of action of 2-fluoro-N,3-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzamidines and Isostructural Analogues

Evidence highlights the role of fluorine in driving isostructurality in fluorinated benzamidines. For example:

  • (E)-2-Fluoro-N′-phenylbenzimidamide and (Z)-3-Fluoro-N′-(4-fluorophenyl)benzimidamide exhibit 3D isostructurality due to equivalent supramolecular building blocks stabilized by N–H⋯F and C–H⋯F interactions . These interactions are critical for maintaining similar crystal packing motifs despite differences in substituent positions.
  • 2-Fluoro-N,3-dimethylbenzene-1-sulfonamide shares the fluorine and sulfonamide moieties but differs in the absence of amidine groups. Its crystal interactions are dominated by S=O⋯H–N hydrogen bonds in viral protease complexes, rather than N–H⋯F motifs .

Table 1: Structural and Crystallographic Comparisons

Compound Key Substituents Dominant Interactions Isostructurality Observed? Reference
This compound 2-F, 1-SO₂NHCH₃, 3-CH₃ S=O⋯H–N (viral binding) No
(E)-2-Fluoro-N′-phenylbenzimidamide 2-F, amidine group N–H⋯F, C–H⋯F Yes (with E1/E2 polymorphs)
(Z)-3-Fluoro-N′-(4-fluorophenyl)benzimidamide 3-F, 4-F-phenyl, amidine N–H⋯F, N–H⋯π Yes
Sulfonamide Derivatives with Nonlinear Optical (NLO) Properties
  • 2-Fluoro-N,N-diphenylbenzamide (2FNNDPBA) (CAS: Not provided) is an NLO-active crystal with a larger molecular weight (249.04 g/mol) and orthorhombic crystal system (space group Pbca) . Unlike this compound, 2FNNDPBA lacks a sulfonamide group but features a benzamide core with diphenylamine substituents. Its UV-Vis spectrum shows peaks at 240 nm and 273 nm, with a bandgap of 3.21 eV, making it suitable for optoelectronic applications .
  • N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-4,4,4-trifluorobutane-1-sulfonamide (Compound 4 in ) incorporates a trifluorobutane sulfonamide chain and cyano groups. Its synthesis involves sulfonyl chloride intermediates, a common method for sulfonamide derivatives . This compound’s bioactivity (unreported in evidence) may differ due to its extended fluorinated chain.

Table 2: Physicochemical and Functional Comparisons

Compound Molecular Weight (g/mol) Key Functional Groups Application Reference
This compound 203.23 Fluorine, sulfonamide Antiviral crystallography
2FNNDPBA 249.04 Benzamide, diphenylamine Nonlinear optics
Compound 4 () ~420 (estimated) Trifluorobutane, cyano Undisclosed (likely bioactive)

Biological Activity

2-Fluoro-N,3-dimethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10FNO2SC_9H_{10}FNO_2S with a molecular weight of approximately 219.25 g/mol. The presence of the fluorine atom in the benzene ring is significant as it can influence the compound's reactivity and biological properties compared to other halogenated sulfonamides.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in bacterial growth and cancer cell proliferation:

  • Antibacterial Activity : Similar to other sulfonamides, it may inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria, thereby preventing bacterial growth .
  • Anticancer Activity : Recent studies suggest that this compound may exhibit anticancer properties by inhibiting ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis and repair, which could lead to apoptosis in cancer cells .

Antibacterial Activity

A comparative study of various sulfonamides including this compound showed its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:

CompoundMIC (µg/mL)Target Bacteria
This compound8Escherichia coli
Sulfamethoxazole16Staphylococcus aureus
Trimethoprim4Klebsiella pneumoniae

The results indicate that this compound exhibits comparable antibacterial activity to established sulfonamides.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-468 (Breast)3.99Induction of apoptosis via caspase activation
CCRF-CEM (Leukemia)4.51Cell cycle arrest in G0-G1 phase
A549 (Lung)5.25Inhibition of RNR activity

These findings suggest that the compound not only inhibits cell proliferation but also induces apoptosis in certain cancer cells.

Case Studies

Several studies have explored the structure-activity relationship (SAR) of sulfonamides including this compound:

  • Study on Anticancer Activity : A study involving various benzenesulfonamides revealed that modifications at the para-position significantly affected their anticancer efficacy. The introduction of fluorine at the meta-position enhanced potency against breast cancer cell lines compared to non-fluorinated analogs .
  • Antibacterial Efficacy : Research comparing different sulfonamide derivatives indicated that fluorinated compounds often exhibited improved antibacterial properties due to increased lipophilicity and altered binding affinities for bacterial enzymes .

Q & A

Q. What are the standard synthetic routes for 2-fluoro-N,3-dimethylbenzene-1-sulfonamide?

  • Methodological Answer : The synthesis typically involves sulfonylation of a substituted aniline derivative. For example:

React 3-methyl-2-fluoroaniline with methylsulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts.

Purify the crude product via recrystallization (e.g., ethyl acetate/hexane) or column chromatography.
Key parameters include stoichiometric control (1:1 molar ratio of aniline to sulfonyl chloride) and inert atmosphere to prevent oxidation .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm substitution patterns (e.g., fluorine at position 2, methyl groups at N and position 3) via 1^1H, 13^13C, and 19^19F NMR. Aromatic protons appear as distinct splitting patterns (e.g., doublets or triplets) .
  • FT-IR/Raman : Identify sulfonamide S=O stretches (~1300–1350 cm1^{-1}) and N-H stretches (~3300 cm1^{-1}) .
  • X-ray Diffraction : Resolve crystal structure and confirm regiochemistry (e.g., orthorhombic system with space group Pbca for analogs) .

Advanced Research Questions

Q. How can conflicting spectroscopic data for sulfonamide derivatives be resolved?

  • Methodological Answer : Conflicting data (e.g., unexpected 19^19F NMR shifts or FT-IR peak overlaps) may arise from solvent effects, tautomerism, or impurities. Strategies include:
  • Multi-Technique Validation : Cross-reference NMR with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
  • Computational Modeling : Compare experimental IR/Raman peaks with density functional theory (DFT)-simulated spectra to assign ambiguous vibrations .
  • Crystallographic Analysis : Resolve structural ambiguities (e.g., fluorine vs. methyl group positioning) via single-crystal X-ray diffraction .

Q. What strategies optimize the synthesis of sulfonamide derivatives to minimize by-products?

  • Methodological Answer :
  • Reaction Solvent : Use polar aprotic solvents (e.g., dichloromethane or THF) to enhance sulfonyl chloride reactivity.
  • Temperature Control : Maintain 0–5°C during sulfonylation to suppress side reactions (e.g., oxidation of the aniline group).
  • Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
  • By-Product Analysis : Monitor reaction progress via TLC or HPLC to detect intermediates (e.g., unreacted aniline or sulfonic acid derivatives) .

Contradiction Analysis

Q. How to address discrepancies in reported melting points for sulfonamide derivatives?

  • Methodological Answer : Variations may stem from polymorphic forms or impurities. Mitigation steps:
  • Purification : Use gradient recrystallization (e.g., ethanol/water mixtures) to isolate pure polymorphs.
  • DSC Analysis : Perform differential scanning calorimetry to identify phase transitions .

Experimental Design

Q. How to design experiments to study the reactivity of the fluorine substituent?

  • Methodological Answer :
  • Nucleophilic Aromatic Substitution : React with NaOMe/MeOH under reflux to assess fluorine displacement. Monitor via 19^19F NMR for loss of signal .
  • Electrophilic Reactions : Perform bromination (e.g., Br2_2/FeBr3_3) to evaluate fluorine’s directing effects on electrophilic attack .

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